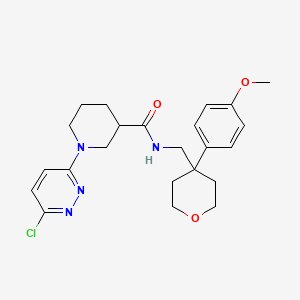![molecular formula C21H24N4O5 B10987037 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B10987037.png)
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both quinoxaline and spirocyclic moieties suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide typically involves multiple steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and an amine. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.
-
Quinoxaline Derivative Synthesis: : The quinoxaline moiety can be synthesized from o-phenylenediamine and a suitable dicarbonyl compound. This reaction usually occurs under acidic conditions and may require a solvent like ethanol or acetic acid.
-
Coupling Reaction: : The final step involves coupling the spirocyclic core with the quinoxaline derivative. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and amide groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl groups in the spirocyclic and quinoxaline moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide and hydroxy positions. Reagents like alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Solvents: Ethanol, acetic acid, dichloromethane
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with biological targets involved in various diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety may bind to active sites, inhibiting or modulating the activity of target proteins. The spirocyclic structure could enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide
- 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]butanamide
Uniqueness
Compared to similar compounds, 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide may exhibit unique properties due to the specific length and nature of its side chains. These differences can affect its reactivity, bioavailability, and interaction with biological targets, making it a compound of particular interest in research and development.
Properties
Molecular Formula |
C21H24N4O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H24N4O5/c26-16(7-11-25-17(27)13-21(20(25)30)8-3-4-9-21)22-10-12-24-15-6-2-1-5-14(15)23-18(28)19(24)29/h1-2,5-6H,3-4,7-13H2,(H,22,26)(H,23,28) |
InChI Key |
YXLQIVPLQTXLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986958.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10986964.png)
![N,N-dimethyl-4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B10986968.png)
![methyl 2-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-propyl-1,3-thiazole-4-carboxylate](/img/structure/B10986974.png)

![1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B10986991.png)

![4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987004.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10987005.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[5-(acetylamino)-2-methoxyphenyl]acetamide](/img/structure/B10987011.png)

![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide](/img/structure/B10987018.png)
![2'-(butan-2-yl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10987026.png)
![N-{3-[(4-fluorophenyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987027.png)
